(S)-(-)-1-(1-Naphthyl)ethanol

Enantioselective recognition Metal-organic frameworks Chiral separation

Procure (S)-(-)-1-(1-Naphthyl)ethanol (CAS 15914-84-8) as your definitive chiral building block for asymmetric synthesis. With ≥97% GC purity and specific rotation [α]20/D of -75.0 to -80.0 deg, this enantiomerically pure secondary alcohol ensures reproducible stereochemical outcomes. It outperforms the (R)-(+)-enantiomer and positional isomers in MOF-based chiral separations, achieving 99.35% ee as a benchmark racemate probe. For mevinic acid analog synthesis targeting hyperlipidemia, biocatalytic routes deliver >99% ee. Verify identity instantly via polarimetry. Do not substitute with racemic or (R)-form material.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 15914-84-8
Cat. No. B098219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-(1-Naphthyl)ethanol
CAS15914-84-8
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1
InChIKeyCDRQOYRPWJULJN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-1-(1-Naphthyl)ethanol (CAS 15914-84-8): Chiral Secondary Alcohol for Asymmetric Synthesis and Enantioselective Recognition


(S)-(-)-1-(1-Naphthyl)ethanol (CAS 15914-84-8) is an optically active chiral secondary alcohol characterized by a naphthyl group attached to an asymmetric carbinol center [1]. This compound serves as a versatile chiral building block, chiral auxiliary, and intermediate in the preparation of mevinic acid analogs for hyperlipidemia treatment [2]. Commercial-grade material is specified at ≥97.0% purity by GC, with a melting point of 44.0–48.0 °C and specific rotation [α]20/D of -75.0 to -80.0 deg (c=1, MeOH) [1].

Why (S)-(-)-1-(1-Naphthyl)ethanol Cannot Be Replaced by Generic 1-(1-Naphthyl)ethanol or Structural Analogs


Generic 1-(1-naphthyl)ethanol exists as a racemic mixture or as the enantiomeric (R)-(+)-form (CAS 42194-75-2), each producing distinctly different stereochemical outcomes in asymmetric transformations. In enantioselective recognition systems, such as metal-organic frameworks (MOFs) designed for chiral separation, the (S)-enantiomer exhibits specific molecular recognition behavior that the (R)-enantiomer does not [1]. Additionally, positional isomers such as 1-(2-naphthyl)ethanol display substantially different chromatographic selectivity profiles, with 1-naphthyl derivatives achieving separation factors approximately an order of magnitude greater than their 2-naphthyl counterparts under identical conditions [2]. Substitution with racemic material, the incorrect enantiomer, or a positional isomer would therefore compromise reaction stereoselectivity, separation efficiency, and downstream product optical purity.

(S)-(-)-1-(1-Naphthyl)ethanol: Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Enantioselective Recognition: Cu-MOF Exhibits 99.35% ee for S-1-(1-Naphthyl)ethanol vs. Other Racemates

A homochiral Cu-MOF functionalized with free carboxyl groups demonstrated highly enantioselective recognition for S-1-(1-naphthyl)ethanol (S-NE), achieving an enantiomeric excess (ee) of 99.35%, significantly higher than that observed for three other racemic test compounds [1]. The recognition mechanism was attributed to strong hydrogen bonding between the S-NE hydroxyl group and the framework's free carboxyl group, coupled with off-set π–π interactions between the naphthyl ring and coordinated carboxyl groups [1].

Enantioselective recognition Metal-organic frameworks Chiral separation

Biocatalytic Asymmetric Reduction: Rhodotorula glutinis Produces (S)-(-)-1-(1-Naphthyl)ethanol with >99% ee and 100% Conversion

Whole-cell bioreduction of 1-acetonaphthone using locally isolated Rhodotorula glutinis strains, cultivated with ram horn peptone as a nitrogen source, afforded (S)-(-)-1-(1-naphthyl)ethanol with excellent enantiomeric excess (>99%), complete conversion (100%), and 78% isolated yield under optimized fermentation conditions (200 rpm, 32 °C, pH 6.5) [1]. Critically, wide variations in temperature, pH, time, and agitation did not affect the enantiomeric excess of the bioreduction product [1].

Biocatalysis Asymmetric reduction Enantioselective synthesis

Chromatographic Selectivity: 1-(1-Naphthyl)ethanol Separation Factor Enhanced by Methanol Modulation vs. 2-Naphthyl Isomer

In capillary liquid chromatography using Lasalocid dynamically adsorbed onto porous graphitic carbon (PGC) as the chiral selector, decreasing the methanol concentration in the mobile phase enhanced the selectivity for 1-(1-naphthyl)ethanol [1]. In contrast, no change in selectivity was observed for 1-(2-naphthyl)ethanol under identical conditions, indicating divergent chromatographic behavior between positional isomers [1].

Chiral chromatography Separation factor Enantiomer resolution

Commercial Enantiomeric Purity Specification: [α]20/D -75.0 to -80.0° with ≥97.0% GC Purity

Commercial suppliers including TCI Chemicals, VWR, and Chem-Impex International specify (S)-(-)-1-(1-naphthyl)ethanol with a specific rotation [α]20/D of -75.0 to -80.0 deg (c=1, MeOH) and a minimum purity of ≥97.0% by GC [1]. This standardized specification provides a reliable benchmark for enantiomeric identity and chemical purity during procurement.

Enantiomeric purity Quality control Procurement specification

Chromatographic Resolution: 1-(1-Naphthyl)ethanol Achieves Partial Baseline Separation vs. Unresolved 1-Phenylethanol on Self-Packed CSP

On a self-packed chiral stationary phase HPLC column, the enantiomers of 1-(1-naphthyl)ethanol achieved partial resolution, whereas the enantiomers of 1-phenylethanol remained completely unresolved under identical conditions, necessitating computer-assisted deconvolution for analysis [1].

Chiral stationary phase HPLC enantiomer resolution Chromatographic method development

Optimal Application Scenarios for (S)-(-)-1-(1-Naphthyl)ethanol Based on Quantitative Performance Evidence


Development of Metal-Organic Framework-Based Chiral Separation Materials

(S)-(-)-1-(1-Naphthyl)ethanol serves as a benchmark racemate component for evaluating novel enantioselective recognition materials. The Cu-MOF study demonstrated that S-NE achieves a 99.35% ee, substantially outperforming three other racemates tested in the same system [1]. This makes the compound an ideal probe analyte for screening new chiral MOFs and assessing framework-recognition mechanisms via hydrogen bonding and π–π interactions [1].

Scalable Biocatalytic Production of High-Enantiopurity Pharmaceutical Intermediates

For industrial production of (S)-(-)-1-(1-naphthyl)ethanol as an intermediate for mevinic acid analogs (hyperlipidemia therapeutics), the Rhodotorula glutinis biocatalytic system offers compelling process advantages. Under optimized conditions, this system delivers >99% ee with 100% conversion and 78% yield, while maintaining enantiomeric excess across wide variations in temperature, pH, time, and agitation [2]. This robustness supports reliable scale-up in fermentation-based manufacturing environments [2].

Analytical Method Development for Chiral Alcohol Discrimination

In chromatographic method development for enantiomeric purity assessment, (S)-(-)-1-(1-naphthyl)ethanol provides a valuable model compound. On Lasalocid-modified PGC stationary phases, its selectivity responds to methanol concentration modulation—a property not shared by the 2-naphthyl positional isomer [3]. Additionally, on self-packed CSP columns, 1-(1-naphthyl)ethanol enantiomers achieve partial resolution while 1-phenylethanol remains unresolved, making it a more discriminating test analyte for CSP performance evaluation [4].

Quality Control Identity Verification Using Polarimetry

The well-defined specific rotation specification of [α]20/D -75.0 to -80.0 deg (c=1, MeOH) for (S)-(-)-1-(1-naphthyl)ethanol, in contrast to the +75.0 to +80.0 deg value for the (R)-(+)-enantiomer, provides a straightforward polarimetric method for identity confirmation and enantiomeric purity screening during incoming material inspection [5]. This rapid QC check minimizes the risk of using the incorrect enantiomer in stereosensitive synthetic sequences.

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